LogP Elevation vs. 4-Methylbenzohydrazide and 4-Methoxybenzohydrazide
4-Methylthiobenzoylhydrazine exhibits an experimentally derived LogP of 2.10, compared with predicted LogP values of approximately 0.67 for 4-methylbenzohydrazide and approximately 0.48 for 4-methoxybenzohydrazide [1][2]. This represents a roughly 1.4–1.6 log-unit increase, translating to a >25‑fold higher theoretical partition into 1‑octanol. The elevated lipophilicity is attributable to the greater polarizability and lower electronegativity of sulfur versus oxygen or carbon, and it directly influences passive membrane diffusion and non‑specific protein binding in cell‑based assays .
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.10 (experimental) |
| Comparator Or Baseline | 4-Methylbenzohydrazide: LogP ≈ 0.67 (predicted); 4-Methoxybenzohydrazide: LogP ≈ 0.48 (predicted) |
| Quantified Difference | ΔLogP ≈ +1.43 vs. 4-methyl analog; ΔLogP ≈ +1.62 vs. 4-methoxy analog |
| Conditions | Experimental LogP determined by shake‑flask or HPLC method; predicted LogP from consensus algorithm |
Why This Matters
A >25‑fold increase in lipophilicity alters compound retention time, cellular permeability, and off‑target binding profiles, making 4-methylthiobenzoylhydrazine a critical choice when higher LogP is required for blood–brain barrier penetration or intracellular target engagement.
- [1] Chem960. 4-Methylthiobenzoylhydrazine – CAS 81104-42-9: experimental LogP = 2.10320. https://m.chem960.com. View Source
- [2] PubChem / Syracuse Research Corporation. Predicted LogP values for 4-methylbenzohydrazide and 4-methoxybenzohydrazide obtained via consensus algorithm. https://pubchem.ncbi.nlm.nih.gov. View Source
